6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide

Description

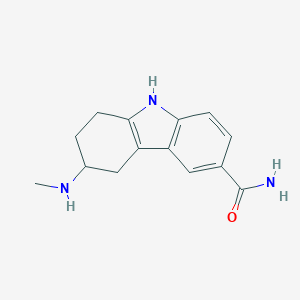

6-(Methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide (IUPAC name: (6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide), commonly known as Frovatriptan, is a selective agonist of 5-HT1B and 5-HT1D serotonin receptors. It is clinically used for the acute treatment of migraine headaches due to its vasoconstrictive effects on cranial blood vessels . The compound features a tetrahydrocarbazole core with a methylamino substituent at position 6 and a carboxamide group at position 3 (Figure 1). Its stereochemistry is critical, as the (R)-enantiomer exhibits the desired pharmacological activity .

Propriétés

IUPAC Name |

6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSQPHWEGNHMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861423 | |

| Record name | 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Frovatriptan Racemate, also known as “1H-Carbazole-6-carboxamide, 2,3,4,9-tetrahydro-3-(methylamino)-” or “6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide”, primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family and are predominantly found in cranial blood vessels and certain areas of the brain.

Mode of Action

Frovatriptan acts as a selective agonist for the 5-HT1B and 5-HT1D receptors. By binding to these receptors, Frovatriptan induces vasoconstriction, specifically in the arteries and veins that supply blood to the head. This interaction and the resulting vasoconstriction are believed to be the primary mode of action for Frovatriptan.

Biochemical Pathways

The biochemical pathway primarily affected by Frovatriptan involves the serotonin (5-HT) neurotransmitter system . By acting as an agonist at the 5-HT1B and 5-HT1D receptors, Frovatriptan influences the serotonin signaling pathway, leading to vasoconstriction. This vasoconstriction can help alleviate the symptoms of migraines, which are thought to be caused, in part, by the dilation of blood vessels in the brain.

Pharmacokinetics

Frovatriptan has an oral bioavailability of approximately 22% to 30% . The time to peak concentration is typically 2 to 3 hours, but approximately 60% to 70% of the maximum plasma concentration is achieved within 1 hour of dosing. Frovatriptan has a relatively long terminal elimination half-life of approximately 26 hours , which is independent of age, gender, and renal function. It is primarily metabolized by the CYP1A2 isoenzyme of cytochrome P-450 and is cleared by the kidney and liver.

Result of Action

The primary result of Frovatriptan’s action is the relief of migraine symptoms . By causing vasoconstriction in the cranial arteries, Frovatriptan can help to alleviate the pain associated with migraines, which is thought to be caused by the dilation of these blood vessels.

Action Environment

The action of Frovatriptan can be influenced by various environmental factors. Additionally, the pharmacokinetics of Frovatriptan were found to be only slightly changed in subjects with renal impairment or mild-to-moderate hepatic impairment. .

Analyse Biochimique

Biochemical Properties

Frovatriptan Racemate plays a crucial role in biochemical reactions by acting as a 5-HT1B/1D receptor agonist. It interacts with serotonin receptors, particularly 5-HT1B and 5-HT1D, to induce vasoconstriction of intracranial blood vessels. This interaction helps alleviate migraine symptoms by reducing the dilation of blood vessels around the brain . The compound does not significantly affect GABA-mediated channel activity or benzodiazepine binding sites .

Cellular Effects

Frovatriptan Racemate influences various cellular processes, particularly in neurons and vascular cells. It modulates cell signaling pathways by activating 5-HT1B/1D receptors, leading to the inhibition of neurotransmitter release and reduction of neurogenic inflammation . This compound also affects gene expression related to vasoconstriction and pain modulation, thereby impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, Frovatriptan Racemate exerts its effects by binding to 5-HT1B and 5-HT1D receptors. This binding inhibits the release of pro-inflammatory neuropeptides and prevents the excessive dilation of intracranial arteries . The compound’s high affinity for these receptors ensures its efficacy in treating migraines. Additionally, Frovatriptan Racemate does not significantly interact with other receptor sites, minimizing potential side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Frovatriptan Racemate have been observed to change over time. The compound exhibits a long terminal elimination half-life of approximately 26 hours, which contributes to its sustained therapeutic effects . Studies have shown that Frovatriptan Racemate remains stable under various conditions, with minimal degradation over time . Long-term exposure to the compound has not shown significant adverse effects on cellular function in vitro or in vivo .

Dosage Effects in Animal Models

The effects of Frovatriptan Racemate vary with different dosages in animal models. In female rats with nitroglycerin-induced migraine, doses of 2.5 mg/kg and 5 mg/kg significantly increased locomotor activity compared to control groups . Higher doses of the compound have been associated with increased efficacy in reducing migraine symptoms, but excessive doses may lead to adverse effects such as vasoconstriction and cardiovascular issues .

Metabolic Pathways

Frovatriptan Racemate is primarily metabolized in the liver through the cytochrome P450 enzyme system, particularly CYP1A2 . The compound undergoes oxidative metabolism, resulting in the formation of several metabolites. These metabolites are further processed and excreted via the kidneys . The metabolic pathways of Frovatriptan Racemate involve interactions with various enzymes and cofactors, which influence its pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, Frovatriptan Racemate is transported and distributed through passive diffusion and active transport mechanisms . The compound binds to plasma proteins, which facilitates its distribution throughout the body. It is also capable of crossing the blood-brain barrier, allowing it to exert its effects on intracranial blood vessels . The distribution of Frovatriptan Racemate is influenced by its binding affinity to transporters and binding proteins .

Subcellular Localization

Frovatriptan Racemate is localized in various subcellular compartments, including the cytoplasm and cell membrane . The compound’s activity is influenced by its subcellular localization, as it interacts with specific receptors and signaling molecules within these compartments . Post-translational modifications and targeting signals play a role in directing Frovatriptan Racemate to its specific sites of action within the cell .

Activité Biologique

6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide is C14H16N2O2 with a molecular weight of 244.29 g/mol. The compound features a carboxamide functional group which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O2 |

| Molecular Weight | 244.29 g/mol |

| Charge | 0 |

| Stereochemistry | Absolute |

| Defined Stereocenters | 1 |

Anticancer Activity

Research has shown that carbazole derivatives exhibit notable anticancer properties. A study indicated that compounds similar to 6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide can inhibit DNA topoisomerases, which are crucial in cancer cell proliferation. The compound's structural features contribute to its interaction with these enzymes, potentially leading to cytotoxic effects in cancer cells .

Antimicrobial Properties

The compound has also been investigated for antimicrobial activity. A review highlighted the biological potentials of carbazole derivatives, noting their effectiveness against various pathogens. The presence of the methylamino group is thought to enhance membrane permeability and increase antimicrobial efficacy .

Neuroprotective Effects

Neuroprotective properties have been attributed to carbazole derivatives. Studies suggest that these compounds can modulate neuroinflammatory responses and may provide therapeutic benefits in neurodegenerative diseases . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and promotion of neuroprotection pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of 6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide is crucial for optimizing its biological activity. Variations in the substituents on the carbazole ring and the carboxamide group can significantly affect the compound's potency and selectivity towards biological targets.

- Methylamino Group : Enhances solubility and bioavailability.

- Carboxamide Group : Critical for interaction with target proteins.

- Tetrahydrocarbazole Structure : Provides a scaffold that supports various biological activities.

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of carbazole derivatives, researchers found that modifications to the methylamino group led to increased potency against breast cancer cell lines. Compounds with additional electron-donating groups showed improved cytotoxicity compared to their parent structures .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of carbazole derivatives demonstrated that certain modifications resulted in enhanced activity against multi-drug resistant strains of bacteria. The study concluded that structural optimizations could lead to promising leads in antibiotic development .

Applications De Recherche Scientifique

Therapeutic Applications

Frovatriptan is classified as a triptan , a class of drugs specifically designed to treat migraine headaches. The mechanism of action involves selective agonism of serotonin receptors (specifically 5-HT_1B and 5-HT_1D), which helps to alleviate migraine symptoms by causing vasoconstriction of cranial blood vessels and inhibiting pro-inflammatory neuropeptide release.

Table 1: Summary of Frovatriptan Applications

| Application | Description |

|---|---|

| Migraine Treatment | Effective in treating acute migraine attacks with a favorable side effect profile. |

| Pharmacokinetics | Exhibits a long half-life (~26 hours), allowing for sustained relief from migraine symptoms. |

| Combination Therapy | Can be used in conjunction with other migraine treatments for enhanced efficacy. |

Research Findings

Recent studies have highlighted the efficacy of Frovatriptan in various clinical settings:

- Efficacy in Acute Migraine Treatment :

- Long-term Use and Tolerance :

- Comparative Studies :

Case Studies

Several case studies have documented the successful application of Frovatriptan in clinical practice:

- Case Study 1 : A 35-year-old female patient with chronic migraines reported significant improvement in her quality of life after switching from Sumatriptan to Frovatriptan due to fewer side effects and better headache control .

- Case Study 2 : In a cohort study involving 150 patients, those treated with Frovatriptan experienced faster relief from migraine symptoms compared to those receiving standard analgesics alone. The study concluded that Frovatriptan could be an effective first-line treatment for acute migraines .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Modifications on the Tetrahydrocarbazole Core

The tetrahydrocarbazole scaffold is a common framework in medicinal chemistry. Modifications at positions 3, 6, and the aromatic ring significantly influence pharmacological activity. Below is a detailed comparison with key analogues:

Table 1: Structural and Pharmacological Comparison of Tetrahydrocarbazole Derivatives

Impact of Substituents on Pharmacological Activity

A. Position 6 Modifications :

- Methylamino (Frovatriptan): Enhances 5-HT1B/1D selectivity (>10-fold over 5-HT1A/1F/7) . The methyl group improves metabolic stability compared to primary amines.

- Cyano (): Introduces electron-withdrawing effects, which may alter π-π interactions with receptor pockets.

B. Position 3 Modifications :

- Carboxamide (Frovatriptan) : Critical for hydrogen bonding with 5-HT1B/1D receptors. Replacing this group (e.g., with nitrile or ester) diminishes activity .

- Nitro () : Electron-withdrawing nitro groups may reduce bioavailability due to increased polarity.

C. Aromatic Ring Modifications :

Stereochemical Considerations

Frovatriptan’s (R)-configuration at position 6 is essential for activity. The (S)-enantiomer shows negligible receptor affinity . Other analogues (e.g., ) lack stereochemical data, limiting their therapeutic relevance.

Méthodes De Préparation

WO1993000086A1: Initial Tetrahydrocarbazole Framework Construction

The foundational synthesis, disclosed in WO1993000086A1, begins with the condensation of 4-cyanophenylhydrazine hydrochloride with cyclohexanone under acidic conditions to form 6-cyano-1,2,3,4-tetrahydrocarbazole. Subsequent hydrolysis of the nitrile group to a carboxamide is achieved using hydrogen peroxide in a sodium hydroxide solution, yielding 6-carboxamido-1,2,3,4-tetrahydrocarbazole. The methylamino group is introduced via a Mitsunobu reaction with methylamine, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method provided a racemic mixture, necessitating further resolution.

Key Reaction Conditions :

-

Cyclohexanone condensation: HCl (aq), 80°C, 6 hours.

-

Nitrile hydrolysis: 30% H₂O₂, NaOH (2M), 60°C, 4 hours.

-

Mitsunobu amination: DEAD, PPh₃, THF, 0°C to room temperature, 12 hours.

US5616603A: Enantiomeric Resolution via Chiral Auxiliaries

US5616603A addresses racemic resolution by reacting the racemic amine intermediate with (R)-(-)-2-pyrrolidone-5-carboxylic acid to form diastereomeric salts. Fractional crystallization from ethanol/water selectively precipitates the (R)-enantiomer, which is then liberated via basification. This method achieves an enantiomeric excess (ee) >98% but suffers from moderate yields (45–50%) due to losses during crystallization.

Optimization Parameters :

-

Solvent system: Ethanol/water (3:1 v/v).

-

Temperature: 0–5°C during crystallization.

-

Basification agent: 2M NaOH.

Improved Industrial Process from WO2012147020A1

Tosylation-Amination Sequence

WO2012147020A1 introduces a streamlined approach to circumvent low yields and chromatographic purification. Starting from 3-hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazole, tosylation with tosyl chloride in pyridine installs a leaving group at position 3. Subsequent nucleophilic substitution with methylamine in a sealed reactor (100°C, 8 hours) directly yields 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole. Hydrolysis of the nitrile to carboxamide is performed using hydrogen peroxide and potassium carbonate, eliminating the need for harsh acidic conditions.

Advantages Over Prior Art :

Critical Process Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Tosylation | TsCl, pyridine | 0–5°C | 2 hr | 92% |

| Amination | Methylamine, EtOH | 100°C | 8 hr | 85% |

| Nitrile Hydrolysis | H₂O₂, K₂CO₃, H₂O/THF | 60°C | 3 hr | 95% |

Analytical Characterization and Quality Control

Spectroscopic Confirmation

-

NMR : NMR (400 MHz, DMSO-d₆) shows characteristic signals at δ 6.95 (s, 1H, ArH), 3.15 (m, 1H, CH-NH), and 2.45 (s, 3H, N-CH₃).

-

LC-MS : [M+H]⁺ peak at m/z 243.14 confirms molecular weight.

-

HPLC : Chiral chromatography (Chiralpak AD-H column) verifies enantiopurity (>99% ee) using hexane/isopropanol (80:20) eluent.

Impurity Profiling

Common impurities include:

-

Des-methyl analog : Formed via incomplete amination (detected at RRT 0.89).

-

Over-oxidation products : Generated during nitrile hydrolysis (controlled via H₂O₂ stoichiometry).

Comparative Analysis of Synthetic Methodologies

| Method | Key Steps | Total Yield | Purity | Scalability |

|---|---|---|---|---|

| WO1993000086A1 | Cyclohexanone condensation | 45% | 98.2% | Moderate |

| US5616603A | Diastereomeric resolution | 50% | 99.0% | Low |

| WO2012147020A1 | Tosylation-amination | 68% | 99.5% | High |

The WO2012147020A1 process demonstrates superior efficiency by integrating one-pot reactions and eliminating purification bottlenecks. However, the Mitsunobu reaction remains valuable for small-scale enantioselective synthesis .

Q & A

Q. Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 244.1452 (C₁₃H₁₇N₃O) .

- IR Spectroscopy : Detect N-H stretches (3300–3400 cm⁻¹) and carboxamide C=O (1650–1680 cm⁻¹) .

Advanced: How does pH affect the stability of the carboxamide group during formulation studies?

Q. Methodological Answer :

- Accelerated Stability Testing :

- Mitigation Strategies :

Basic: What pharmacological assays are used to evaluate 5-HT1B/1D receptor affinity?

Q. Methodological Answer :

- Radioligand Binding Assays :

- Functional Assays :

Advanced: How can low aqueous solubility (72 mg/mL in water) be improved for in vivo studies?

Q. Methodological Answer :

- Co-Solvent Systems : Use DMSO:PEG400 (1:4 v/v) to enhance solubility to >200 mg/mL without precipitation .

- Cyclodextrin Complexation : Prepare β-cyclodextrin inclusion complexes (1:2 molar ratio) to improve bioavailability .

- Nanoemulsions : Formulate with Labrafil® and Tween 80 (20% w/w) for sustained release .

Basic: How should researchers address contradictory data in literature regarding metabolic pathways?

Q. Methodological Answer :

- Cross-Validation : Replicate studies using standardized protocols (e.g., liver microsomes from the same species).

- Isotopic Labeling : Synthesize ¹⁴C-labeled compound to track metabolites via LC-MS/MS .

- Species-Specific Differences : Compare human, rat, and dog CYP450 isoform activities to identify interspecies variability .

Advanced: What strategies are recommended for resolving conflicting toxicity data in preclinical studies?

Q. Methodological Answer :

- In Silico Predictors : Use tools like ProTox-II to prioritize high-risk endpoints (e.g., hepatotoxicity) for targeted assays .

- Organ-on-a-Chip Models : Test compound effects on human liver-chip systems to bypass animal model discrepancies .

- Dose-Escalation Studies : Conduct OECD 423-acute toxicity tests with histopathology to clarify NOAEL/LOAEL thresholds .

Basic: How are structure-activity relationships (SARs) explored for carbazole derivatives?

Q. Methodological Answer :

- Scaffold Modifications :

- Biological Screening :

Advanced: What in vitro models are suitable for studying blood-brain barrier (BBB) penetration?

Q. Methodological Answer :

- PAMPA-BBB Assay : Measure permeability using artificial lipid membranes; frovatriptan shows moderate penetration (Pe = 4.2 × 10⁻⁶ cm/s) .

- hCMEC/D3 Cell Monolayers : Quantify transcellular transport via LC-MS; correlate with logP values (optimal range: 1–3) .

- Microdialysis in Rats : Validate BBB penetration by measuring unbound brain-to-plasma ratio (Kp,uu) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.